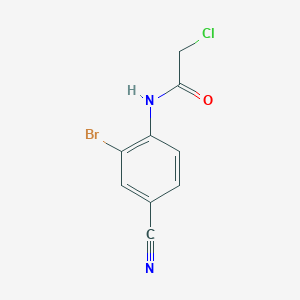
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide, also known as CPAA, is a chemical compound that has been extensively researched for its potential applications in various fields. CPAA is a pyrimidine derivative that has a chloro group and a phenyl group attached to it. It has been found to exhibit various biochemical and physiological effects, making it an attractive compound for scientific research.
作用機序
The mechanism of action of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of various kinases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be obtained in good yields. It exhibits various biochemical and physiological effects, making it a useful compound for studying various biological processes. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the synthesis of novel this compound derivatives with improved properties, such as increased solubility and longer half-life. This compound can also be used as a starting material for the synthesis of other biologically active compounds, which can be studied for their potential applications in various fields.
合成法
The synthesis of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 2-phenylpyrimidine-5-amine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield this compound. The synthesis of this compound is relatively simple, and the compound can be obtained in good yields.
科学的研究の応用
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been found to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of anticancer drugs.
In the field of organic chemistry, this compound has been used as a building block for the synthesis of various pyrimidine derivatives. It has also been used as a starting material for the synthesis of other biologically active compounds.
特性
IUPAC Name |
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-6-11(17)16-10-7-14-12(15-8-10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYMKRMRZZRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chloroacetyl)amino]-N,2-dimethylbenzamide](/img/structure/B7557463.png)
![N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B7557466.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
![2-chloro-N-[2-methyl-5-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7557478.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557482.png)
![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7557498.png)
![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)
![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)
